Phosphorodichloridic acid, (1-methylethyl)phenyl ester
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Overview
Description
Phosphorodichloridic acid, (1-methylethyl)phenyl ester is a chemical compound with the molecular formula C9H12Cl2O2P. It is also known by other names such as phenyl phosphorodichloridate and phenyl phosphorodichlorodate . This compound is characterized by the presence of a phosphorodichloridic acid group attached to a phenyl ester, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorodichloridic acid, (1-methylethyl)phenyl ester can be synthesized through the reaction of phenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced monitoring systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphorodichloridic acid, (1-methylethyl)phenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as alcohols, amines, and thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form phosphoric acid derivatives.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are commonly used nucleophiles in substitution reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include phosphoric acid esters, amides, and thiophosphates.
Hydrolysis Products: Hydrolysis typically yields phosphoric acid derivatives.
Scientific Research Applications
Phosphorodichloridic acid, (1-methylethyl)phenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules such as proteins and nucleic acids.
Medicine: It is involved in the development of drug delivery systems and prodrugs.
Mechanism of Action
The mechanism of action of phosphorodichloridic acid, (1-methylethyl)phenyl ester involves the formation of reactive intermediates that can interact with various molecular targets. The compound can phosphorylate nucleophiles, leading to the formation of stable phosphoric acid derivatives. This reactivity is utilized in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
- Phenyl phosphorodichloridate
- Phenyl phosphorodichlorodate
- Phenoxydichlorophosphine oxide
- Phenoxyphosphoryl dichloride
Uniqueness
Phosphorodichloridic acid, (1-methylethyl)phenyl ester is unique due to its specific reactivity and the presence of the (1-methylethyl) group, which can influence its chemical behavior and applications. This makes it distinct from other similar compounds that may lack this specific substituent .
Properties
CAS No. |
60722-92-1 |
---|---|
Molecular Formula |
C9H11Cl2O2P |
Molecular Weight |
253.06 g/mol |
IUPAC Name |
1-dichlorophosphoryloxy-2-propan-2-ylbenzene |
InChI |
InChI=1S/C9H11Cl2O2P/c1-7(2)8-5-3-4-6-9(8)13-14(10,11)12/h3-7H,1-2H3 |
InChI Key |
BKMVKEHNEIKUMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1OP(=O)(Cl)Cl |
Origin of Product |
United States |
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